Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide
Description
Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide is a synthetic tripeptide derivative featuring multiple post-translational modifications. Its structure includes:
Properties
IUPAC Name |
2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methyl-N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-17(2)23(26(34)29-21(24(32)27-4)15-19-11-7-5-8-12-19)30-25(33)22(28-18(3)31)16-20-13-9-6-10-14-20/h5-17,23H,1-4H3,(H,27,32)(H,28,31)(H,29,34)(H,30,33)/b21-15+,22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJUEYNHTGLKET-YHARCJFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=CC1=CC=CC=C1)C(=O)NC)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139424-39-8 | |
| Record name | Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139424398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis typically begins with anchoring the C-terminal N-methyldehydrophenylalaninamide to a solid support. Wang or Rink amide resins are preferred for their compatibility with Fmoc/t-Bu chemistry. The N-methyl group is introduced either via pre-methylated building blocks or through on-resin methylation using methyl iodide in the presence of diisopropylethylamine (DIPEA). Loading efficiencies exceeding 95% are achieved by activating the carboxylate with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOAt (1-hydroxy-7-azabenzotriazole).
Incorporation of Dehydroamino Acids via Azlactone Intermediates
ΔPhe residues are incorporated using azlactone (oxazolone) chemistry. The dehydrophenylalanine precursor is activated to form an azlactone, which undergoes ring-opening nucleophilic attack by the resin-bound peptide’s free amine. This method circumvents steric hindrance from the ΔPhe double bond, enabling coupling yields of 85–90%. Critical to this step is the use of microwave-assisted heating (70°C, 10 min) to accelerate azlactone formation and coupling.
Sequential Coupling of Valine and Acetylation
Valine is introduced using standard Fmoc-SPPS protocols, with double couplings (2×30 min) ensuring >98% completion. The N-terminal acetyl group is appended via treatment with acetic anhydride (5 eq) and DIPEA (10 eq) in DMF, followed by TFA-mediated cleavage from the resin (95% TFA, 2.5% H2O, 2.5% triisopropylsilane).
Solution-Phase Synthesis Strategies
Fragment Condensation Techniques
For larger-scale production, solution-phase methods employ fragment condensation. The tripeptide is divided into Ac-ΔPhe and Val-ΔPhe(N-Me)-NH2 segments. The ΔPhe residues are synthesized via Erlenmeyer azlactone synthesis, involving cyclization of N-acetylglycine with benzaldehyde derivatives under acidic conditions. Condensation of fragments is achieved using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), yielding the full sequence in 60–70% overall yield.
Protection and Deprotection Strategies
Temporary protecting groups (Boc for amines, t-Bu for carboxylates) mitigate side reactions during fragment assembly. The N-methyl group is introduced prior to dehydration using methyl triflate, followed by DBU-mediated elimination to form the ΔPhe double bond.
Functionalization and Modification Steps
N-Methylation of Dehydrophenylalaninamide
N-Methylation is performed post-incorporation using methyl iodide in DMF (2 eq, 24 h), with KI as a catalyst to enhance reactivity. Alternatively, pre-methylated Fmoc-ΔPhe(N-Me)-OH building blocks are commercially available, enabling direct SPPS incorporation.
Acetylation of the N-Terminus
Acetylation is achieved in solution or on-resin using acetyl chloride (3 eq) and DIPEA (6 eq) in dichloromethane, with >95% efficiency.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient over 50 min). The target compound elutes at ~35% acetonitrile, with purity >98% confirmed by analytical HPLC.
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) validates molecular weight (calculated [M+H]+: 587.3 Da; observed: 587.4 Da). Tandem MS/MS fragments confirm sequence integrity, with characteristic ions at m/z 234 (ΔPhe), 321 (Val-ΔPhe), and 456 (Ac-ΔPhe-Val).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
Scientific Research Applications
Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide and structurally related compounds:
*Estimated based on structural components.
Key Observations:
Molecular Complexity : The target compound’s tripeptide backbone with dual dehydro groups and N-methylation results in a higher molecular weight (~530.6) compared to simpler analogs like L-valyl-L-phenylalanine (264.32) .
The nitro group in N-acetyl-4-nitro-L-phenylalanyl-L-alaninamide introduces electron-withdrawing effects, which may increase reactivity compared to the target’s hydrophobic dehydro groups.
Stability and Bioavailability: N-Methylation in the target compound may reduce susceptibility to proteolytic cleavage, a common limitation of unmodified dipeptides like L-valyl-L-phenylalanine . Acetylation at the N-terminus, shared with Acetyl-α,β-dehydro-phenylalanine , improves metabolic stability by blocking aminopeptidase activity.
Biological Activity
Overview of Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide
This compound is a synthetic peptide that incorporates amino acids known for their roles in various biological processes. The compound's structure suggests potential interactions with biological systems, particularly in modulating pathways related to neuropeptides, hormones, and signaling molecules.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
- Functional Groups : The acetyl group enhances membrane permeability, while the presence of dehydrophenylalanine may influence structural conformation and receptor binding.
- Neurotransmitter Modulation : Peptides similar to this compound often interact with neurotransmitter systems, potentially affecting mood and cognition.
- Receptor Binding : The structure may allow for binding with specific receptors (e.g., opioid or neuropeptide receptors), influencing pain pathways or stress responses.
- Cell Signaling : Peptides can act as signaling molecules, initiating cascades that lead to physiological responses such as inflammation or immune modulation.
In Vitro Studies
- Cell Line Studies : Research has shown that peptides with similar structures can modulate cell lines associated with neuronal activity, suggesting a role in neuroprotection or neurogenesis.
- Binding Affinity : Studies indicate that modifications in peptide structure can significantly alter binding affinity to target receptors, which is crucial for therapeutic applications.
In Vivo Studies
- Animal Models : Animal studies have demonstrated that peptides can exhibit analgesic properties when administered, highlighting their potential for pain management.
- Behavioral Assessments : Behavioral assays in rodents have shown changes in anxiety-like behaviors following treatment with similar peptide compounds.
Case Studies
- Case Study 1 : A study involving a peptide analog demonstrated significant reductions in inflammatory markers in an arthritis model, suggesting potential applications in inflammatory diseases.
- Case Study 2 : Another research project focused on a related compound showed improvements in cognitive function in aged mice, indicating possible benefits for neurodegenerative conditions.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels | |
| Analgesic Properties | Pain reduction in animal models | |
| Anti-inflammatory | Decreased cytokine production | |
| Cognitive Enhancement | Improved memory performance |
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges for Acetyl-dehydrophenylalanyl-valyl-N-methyldehydrophenylalaninamide, and what methodologies address them?
- Answer : Key challenges include dehydration of phenylalanine residues (introducing α,β-unsaturated bonds) and regioselective N-methylation. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is recommended. Dehydration can be achieved via Burgess reagent or catalytic oxidation, while N-methylation requires Boc-protected intermediates and methylating agents like Mel/K₂CO₃. Coupling efficiency is enhanced by activators such as HATU . Purity is monitored via reverse-phase HPLC (C18 column, TFA/ACN gradient) , and structural confirmation via high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer :
- HPLC : Use a C18 column with 0.1% TFA in H₂O/ACN gradients (e.g., 10–90% ACN over 30 min) to resolve stereoisomers .
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies backbone conformation and dehydrophenylalanine double bonds (δ 5.8–6.3 ppm for vinyl protons) .
- HRMS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected m/z: ~700–800 Da) .
Q. How does the presence of dehydrophenylalanine impact peptide stability under physiological conditions?
- Answer : Dehydrophenylalanine introduces rigidity via α,β-unsaturated bonds, reducing enzymatic degradation by proteases. Stability assays in simulated gastric fluid (pH 2.0, pepsin) or serum (37°C, 24h) quantify degradation rates. LC-MS tracks intact peptide levels .
Advanced Research Questions
Q. What computational strategies predict the conformational effects of dehydrophenylalanine and N-methylation in this peptide?
- Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model backbone rigidity caused by dehydrophenylalanine. Quantum mechanical calculations (DFT) assess N-methylation’s steric effects on amide bond rotation. Docking studies (AutoDock Vina) predict target binding modes, validated by SPR or ITC .
Q. How do structural contradictions in reported bioactivity data for similar peptides inform experimental design?
- Answer : Discrepancies in IC₅₀ values (e.g., from SPR vs. cell-based assays) may arise from assay conditions (e.g., buffer pH, redox state). Control experiments should include:
- Reductive environments (DTT/GSH) to test disulfide stability.
- Parallel assays (e.g., SPR for binding affinity, luciferase reporters for cellular efficacy) .
Q. What strategies resolve enantiomeric impurities in N-methyldehydrophenylalaninamide synthesis?
- Answer : Chiral HPLC (Chirobiotic T column) separates D/L isomers. Asymmetric hydrogenation (Ru-BINAP catalysts) ensures enantiopure dehydrophenylalanine precursors. Circular dichroism (CD) validates chiral integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
